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Compound of Interest

Compound Name: 2-(Aminomethyl)phenol

Cat. No.: B125469

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Aminomethyl)phenol, a versatile organic compound, is gaining significant attention in the
scientific community for its potential therapeutic applications. This technical guide provides a
comprehensive overview of its chemical identity, properties, synthesis, and analytical
methodologies. Furthermore, it delves into its biological significance, particularly its emerging
role as a potent scavenger of reactive dicarbonyl species, a mechanism with implications for a
range of pathological conditions driven by oxidative stress and inflammation.

Chemical Identity and Synonyms

The compound is systematically named 2-(Aminomethyl)phenol according to the International
Union of Pure and Applied Chemistry (IUPAC) nomenclature.[1] However, it is widely known by
several synonyms in scientific literature and commercial catalogs. Understanding these
alternative names is crucial for a comprehensive literature search and procurement.

Table 1: IUPAC Name and Common Synonyms
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Type Name
IUPAC Name 2-(Aminomethyl)phenol
Common Synonyms 2-Hydroxybenzylamine[1]

o-Hydroxybenzylamine[1]

Salicylamine[1]

2-HOBA[1]

(2-Hydroxyphenyl)methanamine

o-Aminomethylphenol[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of 2-(Aminomethyl)phenol is
fundamental for its handling, formulation, and application in research and development.

Table 2: Physicochemical Data for 2-(Aminomethyl)phenol
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Property Value Reference
CAS Number 932-30-9 [1]
Molecular Formula C7HsNO
Molecular Weight 123.15 g/mol
Appearance Solid
Melting Point 127-131 °C
Boiling Point 273.6 °C at 760 mmHg
Solubility Soluble in water
8.5 (amine), 10.2 (phenol)
pKa :
(Predicted)
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Experimental Protocols
Synthesis of 2-(Aminomethyl)phenol

A common and effective method for the synthesis of 2-(Aminomethyl)phenol involves a two-
step process starting from 2-hydroxybenzaldehyde (salicylaldehyde). The first step is the
formation of an oxime, followed by its reduction to the corresponding amine.

Step 1: Synthesis of 2-Hydroxybenzaldehyde Oxime (Salicylaldoxime)
o Materials:

o 2-Hydroxybenzaldehyde (1.0 eq)

o Hydroxylamine hydrochloride (1.1 eq)

o Sodium hydroxide (1.1 eq)
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o

[e]

Ethanol

Water

e Procedure:

o

Dissolve 2-hydroxybenzaldehyde in ethanol in a round-bottom flask.

In a separate beaker, prepare an aqueous solution of hydroxylamine hydrochloride and
sodium hydroxide.

Slowly add the hydroxylamine solution to the stirred solution of 2-hydroxybenzaldehyde at
room temperature.

Continue stirring the reaction mixture at room temperature for 1-2 hours. The progress of
the reaction can be monitored by Thin Layer Chromatography (TLC).

Upon completion, the reaction mixture is typically poured into cold water to precipitate the
product.

The crude 2-hydroxybenzaldehyde oxime is collected by filtration, washed with cold water,
and can be purified by recrystallization from a suitable solvent system (e.g.,
ethanol/water).

Step 2: Reduction of 2-Hydroxybenzaldehyde Oxime to 2-(Aminomethyl)phenol

o Materials:

o

[e]

o

[¢]

[e]

2-Hydroxybenzaldehyde oxime (1.0 eq)

Lithium aluminum hydride (LiAIH4) (excess, typically 2-3 eq)
Anhydrous tetrahydrofuran (THF)

Hydrochloric acid (HCI)

Sodium hydroxide (NaOH)

e Procedure:
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o In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a
dropping funnel, under an inert atmosphere (e.g., nitrogen or argon), suspend lithium
aluminum hydride in anhydrous THF.

o Dissolve the 2-hydroxybenzaldehyde oxime in anhydrous THF and add it dropwise to the
stirred LiAlH4 suspension. The addition should be slow to control the exothermic reaction.

o After the addition is complete, heat the reaction mixture to reflux and maintain for several
hours until the reaction is complete (monitored by TLC).

o Cool the reaction mixture in an ice bath and carefully quench the excess LiAlHa by the
sequential slow addition of water, followed by a 15% aqueous NaOH solution, and then
more water (Fieser workup).

o Filter the resulting aluminum salts and wash the filter cake with THF.

o Combine the filtrate and washings, and remove the solvent under reduced pressure to
yield the crude 2-(aminomethyl)phenol.

o The product can be further purified by acid-base extraction or by recrystallization from an
appropriate solvent.

HPLC-UV Method for the Analysis of 2-
(Aminomethyl)phenol

This protocol outlines a general method for the quantitative analysis of 2-
(Aminomethyl)phenol in pharmaceutical formulations using High-Performance Liquid
Chromatography with Ultraviolet (UV) detection.

e Instrumentation:
o HPLC system with a UV detector
o C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 um particle size)

o Chromatographic Conditions:
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o Mobile Phase A: 0.1% Formic acid in water
o Mobile Phase B: Acetonitrile

o Gradient Elution: A typical gradient could be:

0-5 min: 95% A, 5% B

5-20 min: Linear gradient to 50% A, 50% B

20-25 min: Hold at 50% A, 50% B

25-30 min: Return to initial conditions (95% A, 5% B)
o Flow Rate: 1.0 mL/min

o Column Temperature: 30 °C

o Detection Wavelength: 275 nm

o Injection Volume: 10 uL

e Sample Preparation:

[¢]

Accurately weigh a portion of the formulation containing 2-(aminomethyl)phenol.

o

Dissolve the sample in a suitable diluent (e.g., a mixture of mobile phase A and B).

[e]

Sonicate if necessary to ensure complete dissolution.

o

Filter the solution through a 0.45 um syringe filter before injection.
o Standard Preparation:
o Prepare a stock solution of 2-(aminomethyl)phenol reference standard in the diluent.

o Prepare a series of calibration standards by diluting the stock solution to different
concentrations.
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e Quantification:

o Construct a calibration curve by plotting the peak area of the 2-(aminomethyl)phenol
standards against their concentrations.

o Determine the concentration of 2-(aminomethyl)phenol in the sample by interpolating its
peak area on the calibration curve.

Biological Activity and Signaling Pathway

2-(Aminomethyl)phenol has been identified as a potent scavenger of reactive dicarbonyl
species, such as isolevuglandins (IsoLGs). These dicarbonyls are highly reactive electrophiles
generated from lipid peroxidation during periods of oxidative stress and inflammation. They
readily form covalent adducts with macromolecules like proteins, DNA, and lipids, leading to
cellular dysfunction and contributing to the pathogenesis of numerous diseases.

The mechanism of action of 2-(Aminomethyl)phenol involves its nucleophilic amine and
ortho-positioned hydroxyl group, which allows it to efficiently trap dicarbonyls, thereby
preventing their damaging reactions with cellular components.
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Mechanism of Dicarbonyl Scavenging by 2-(Aminomethyl)phenol
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Caption: Dicarbonyl scavenging pathway of 2-(Aminomethyl)phenol.

Conclusion

2-(Aminomethyl)phenol is a compound with a well-defined chemical profile and significant
therapeutic potential, primarily attributed to its ability to mitigate the damaging effects of
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reactive dicarbonyl species. The experimental protocols provided in this guide offer a
foundation for its synthesis and analysis, enabling further research into its biological activities
and potential applications in drug development. The elucidation of its mechanism of action as a
dicarbonyl scavenger opens new avenues for the development of novel therapeutic strategies
for a variety of diseases underpinned by oxidative stress.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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